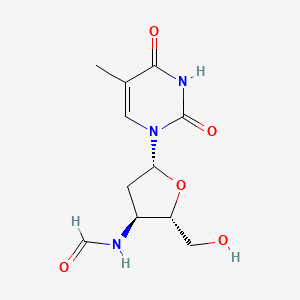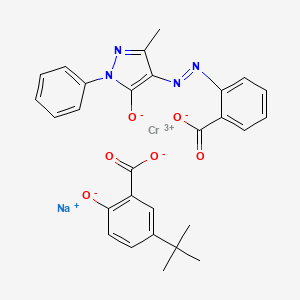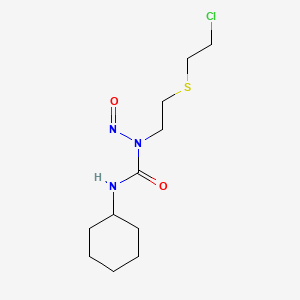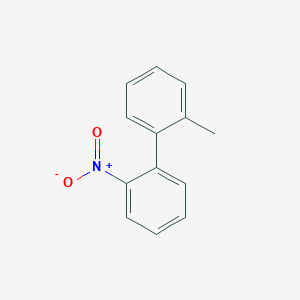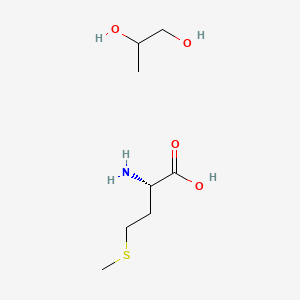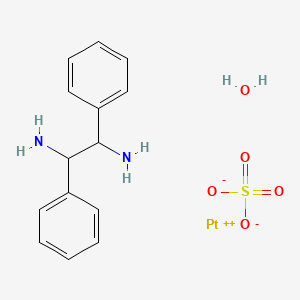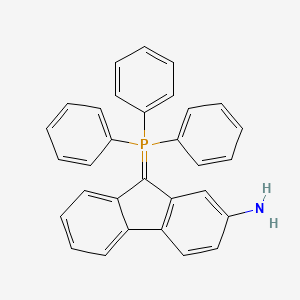
2-diethylphosphanylethanethiolate;gold(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-diethylphosphanylethanethiolate;gold(1+) is a coordination compound where a gold ion is bonded to a 2-diethylphosphanylethanethiolate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylphosphanylethanethiolate;gold(1+) typically involves the reaction of gold salts with 2-diethylphosphanylethanethiolate ligands under controlled conditions. One common method is to dissolve gold chloride (AuCl) in a suitable solvent, such as dichloromethane, and then add the 2-diethylphosphanylethanethiolate ligand. The reaction mixture is stirred at room temperature until the formation of the desired compound is complete .
Industrial Production Methods
While specific industrial production methods for 2-diethylphosphanylethanethiolate;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-diethylphosphanylethanethiolate;gold(1+) can undergo various chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to its elemental form or lower oxidation states.
Substitution: Ligands can be substituted with other phosphine or thiolate ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may produce elemental gold or gold(I) complexes with different ligands.
Scientific Research Applications
2-diethylphosphanylethanethiolate;gold(1+) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-diethylphosphanylethanethiolate;gold(1+) involves its interaction with biological molecules and catalytic sites. The gold center can coordinate with various functional groups, facilitating catalytic reactions. In biological systems, gold compounds can interact with proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphine)gold(I) chloride: Another gold(I) compound with similar catalytic properties.
Gold thiolate complexes: These compounds also feature gold bonded to thiolate ligands and have similar applications in catalysis and materials science.
Uniqueness
2-diethylphosphanylethanethiolate;gold(1+) is unique due to its specific ligand structure, which can influence its reactivity and stability. The presence of both phosphine and thiolate groups provides a unique electronic environment around the gold center, potentially enhancing its catalytic activity and selectivity in certain reactions.
Properties
CAS No. |
51365-22-1 |
|---|---|
Molecular Formula |
C12H28Au2P2S2 |
Molecular Weight |
692.4 g/mol |
IUPAC Name |
2-diethylphosphanylethanethiolate;gold(1+) |
InChI |
InChI=1S/2C6H15PS.2Au/c2*1-3-7(4-2)5-6-8;;/h2*8H,3-6H2,1-2H3;;/q;;2*+1/p-2 |
InChI Key |
VAMZELSBBZYVHX-UHFFFAOYSA-L |
Canonical SMILES |
CCP(CC)CC[S-].CCP(CC)CC[S-].[Au+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
